(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride (2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2241130-07-2
VCID: VC6601082
InChI: InChI=1S/C5H8FN.ClH/c1-2-4-7-5-3-6;/h1,7H,3-5H2;1H
SMILES: C#CCNCCF.Cl
Molecular Formula: C5H9ClFN
Molecular Weight: 137.58

(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride

CAS No.: 2241130-07-2

Cat. No.: VC6601082

Molecular Formula: C5H9ClFN

Molecular Weight: 137.58

* For research use only. Not for human or veterinary use.

(2-Fluoroethyl)(prop-2-yn-1-yl)amine hydrochloride - 2241130-07-2

Specification

CAS No. 2241130-07-2
Molecular Formula C5H9ClFN
Molecular Weight 137.58
IUPAC Name N-(2-fluoroethyl)prop-2-yn-1-amine;hydrochloride
Standard InChI InChI=1S/C5H8FN.ClH/c1-2-4-7-5-3-6;/h1,7H,3-5H2;1H
Standard InChI Key LTOQOIQLWYCHNA-UHFFFAOYSA-N
SMILES C#CCNCCF.Cl

Introduction

Chemical Identity and Structural Features

The compound’s molecular formula is C₅H₉ClFN, with a molecular weight of 137.58 g/mol. Its IUPAC name, N-(2-fluoroethyl)prop-2-yn-1-amine hydrochloride, reflects the presence of a fluoroethyl group (-CH₂CH₂F) and a propargyl group (-C≡C-CH₂) bonded to a central amine, which is protonated as a hydrochloride salt . The SMILES notation C#CCNCCF.Cl and InChIKey LTOQOIQLWYCHNA-UHFFFAOYSA-N further define its connectivity.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number2241130-07-2
Molecular FormulaC₅H₉ClFN
Molecular Weight137.58 g/mol
IUPAC NameN-(2-fluoroethyl)prop-2-yn-1-amine hydrochloride
SMILESC#CCNCCF.Cl
Hazard StatementsH302, H312, H315, H319, H332, H335

The fluorine atom introduces electronegativity, influencing reactivity, while the alkyne moiety enables click chemistry applications .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 2-fluoroethylamine and prop-2-yn-1-yl halides, followed by hydrochloride salt formation. Optimized conditions involve controlled temperatures to minimize side reactions, such as alkyne isomerization observed in related compounds . For instance, analogous pyrrolo[2,3-d]pyrimidine syntheses required DMSO as a solvent at 100°C to prevent undesired alkyne migration .

Analytical Characterization

Structural validation employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . Key NMR signals include:

  • Protons on the fluoroethyl group: δ 3.0–3.5 ppm (split due to fluorine coupling).

  • Alkyne protons: δ 1.7–2.2 ppm (triplet for terminal alkynes) .
    HRMS confirms the molecular ion ([M+H]⁺) at m/z 138.05.

Physicochemical Properties

While solubility data remain unpublished, the hydrochloride salt form suggests moderate polarity and water solubility. The compound’s stability is pH-dependent, with degradation risks under strongly basic conditions due to potential dehydrohalogenation. Comparative analysis with di(prop-2-yn-1-yl)amine hydrochloride (CAS 93282-90-7) reveals similar alkyne reactivity but distinct electronic profiles due to fluorine’s inductive effects .

Hazard CodeRisk Statement
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory during handling . Spill management requires neutralization with dilute acetic acid and disposal as hazardous waste .

Applications in Pharmaceutical Research

Intermediate in Drug Discovery

The compound’s alkyne group facilitates Huisgen cycloaddition (click chemistry) for bioconjugation, while the fluorine atom enhances metabolic stability in drug candidates . For example, rigidin-inspired antiproliferative agents leverage similar alkyne-amine scaffolds to target kinase pathways .

Structure-Activity Relationship (SAR) Studies

Modifications at the fluoroethyl or propargyl positions alter bioactivity. Replacing fluorine with chlorine in analogs reduces electronegativity, impacting receptor binding .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundMolecular FormulaKey FeaturesApplications
(2-Fluoroethyl)(prop-2-yn-1-yl)amine HClC₅H₉ClFNFluorine, terminal alkyneClick chemistry, oncology
Di(prop-2-yn-1-yl)amine HClC₆H₈ClNDual alkynesPolymer chemistry
1-(4-Fluorophenyl)prop-2-yn-1-amine HClC₉H₇ClFNAromatic fluorineCNS drug development

The fluorine atom in the target compound enhances polarity compared to non-fluorinated analogs, influencing solubility and target engagement .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator